
d-Ephedrine
Overview
Description
d-Ephedrine, also known as (+)-D-ephedrine (1S,2R configuration), is a naturally occurring sympathomimetic alkaloid derived from plants of the Ephedra genus. It is one of four stereoisomers of ephedrine, characterized by two chiral centers at the C1 and C2 positions . Structurally, it consists of a phenethylamine backbone with hydroxyl and methylamino substituents (C₆H₅–CH(OH)–CH(CH₃)–NH₂).
Preparation Methods
Synthetic Routes to d-Ephedrine
Friedel-Crafts Acylation and Amination Route
A widely used industrial approach starts with 2-chloropropionyl chloride and benzene, which undergo a Friedel-Crafts acylation catalyzed by a Lewis acid to form 2-chloro-1-phenyl-1-propanone. This intermediate is then reacted with methylamine in an aprotic solvent to yield 2-methylamino-1-phenyl-1-propanone, a direct precursor to ephedrine.
- This method avoids hazardous reagents like phosphorus trichloride and bromine, improving safety and environmental impact.
- Both Friedel-Crafts and amination reactions are performed in the same solvent, reducing processing steps and costs.
Reduction of 2-Methylamino-1-phenyl-1-propanone
The key intermediate is then reduced using sodium borohydride or potassium borohydride in a methanol-water mixed solvent system. The mixed solvent mitigates the risk of violent hydrogen release and excessive heat generation that occurs when borohydride reacts with methanol alone.
- The reduction yields a mixture of ephedrine and pseudoephedrine, which can be separated by crystallization or solvent extraction.
Synthesis of Racemic dl-Ephedrine and Resolution
Synthesis of dl-Ephedrine Hydrochloride
- α-(Methylamino)propiophenone hydrochloride is dissolved in water, basified to pH ≥ 12, extracted with benzene, dried, and reacted with potassium borohydride in ethanol.
- After hydrolysis and basification, the ephedrine hydrochloride is extracted and isolated as a white solid.
Resolution of dl-Ephedrine
- dl-Ephedrine is resolved using chiral resolving agents such as L-(-)-dibenzoyltartaric acid to form diastereomeric salts.
- Crystallization at low temperature (5 °C) yields L-ephedrine-L-(-)-dibenzoyltartaric acid crystals.
- Acidification and extraction steps yield optically pure L-(+)-ephedrine hydrochloride.
Similarly, D-(-)-ephedrine hydrochloride is obtained by analogous resolution steps.
Optical rotation measurements confirm high enantiomeric purity (e.g., [α]D20 = -33.8° for D-(-)-ephedrine hydrochloride).
Alternative Synthetic Methods for Ephedrine
Emde Route
- Ephedrine or pseudoephedrine is first converted to chloroephedrine/chloropseudoephedrine by reaction with thionyl chloride (SOCl2) in chloroform at low temperature.
- The intermediate is then hydrogenated using Pd/BaSO4 catalyst under hydrogen atmosphere, yielding methamphetamine or ephedrine derivatives.
- Purification involves crystallization and solvent washes.
Moscow Route
- Ephedrine/pseudoephedrine is refluxed with red phosphorus, iodine, and water to generate hydriodic acid in situ.
- The reaction proceeds through protonation and reduction steps to yield methamphetamine.
- Similar purification steps follow.
Analytical Data and Research Findings
Isotopic Profiling of Ephedrine
Isotope ratio mass spectrometry (IRMS) analysis of δ15N, δ13C, and δ2H values is used to characterize the source and synthetic pathway of ephedrine, which is important for forensic and quality control purposes.
Cluster Type | δ15N (‰) | δ13C (‰) | δ2H (‰) |
---|---|---|---|
Synthetic | -9.11 to -0.17 | -32.61 to -26.06 | -137.57 to -50.39 |
Semi-synthetic | 3.03 to 9.92 | -26.42 to -22.38 | 30.13 to 130.13 |
Natural (Plant) | 2.87 to 5.36 | -30.32 to -27.65 | -201.21 to -150.75 |
Table 1: Isotope profiles of ephedrine from various origins measured by EA-IRMS.
Isotope Values for Methamphetamine Synthesized via Emde and Moscow Routes
Precursor Sample | Synthesis Route | δ15N (‰) | δ13C (‰) | δ2H (‰) |
---|---|---|---|---|
Ephedrine Sample-1 | Emde | 9.92 | -25.84 | 75.94 |
Ephedrine Sample-1 | Moscow | 9.11 | -26.42 | 80.20 |
Pseudoephedrine-2 | Emde | 5.79 | -26.10 | 70.97 |
Pseudoephedrine-2 | Moscow | 4.92 | -24.78 | 70.30 |
Table 2: δ15N, δ13C, and δ2H values for methamphetamine synthesized from ephedrine/pseudoephedrine precursors.
- The nitrogen and carbon isotope ratios remain largely unchanged during reduction, while hydrogen isotope ratios shift due to replacement of hydroxyl groups by hydrogen.
- Differences in δ2H values between Emde and Moscow routes reflect distinct synthetic mechanisms.
Summary of Key Advantages of Modern Preparation Methods
- Avoidance of hazardous reagents such as phosphorus trichloride and bromine.
- Use of Lewis acid-catalyzed Friedel-Crafts reaction combined with methylamine amination in a single solvent system.
- Safer reduction using borohydrides in methanol-water mixtures to control exothermicity.
- Efficient resolution methods yielding high optical purity this compound.
- Analytical isotope profiling provides forensic traceability of synthetic origin.
Chemical Reactions Analysis
Types of Reactions: Ephedrine undergoes various chemical reactions, including:
Oxidation: Ephedrine can be oxidized to form norephedrine.
Reduction: Reduction of ephedrine can yield methylephedrine.
Substitution: Ephedrine can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Norephedrine
Reduction: Methylephedrine
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1.1. Treatment of Hypotension
d-Ephedrine is commonly used to manage hypotension, particularly during anesthesia. It acts by increasing vascular resistance and cardiac output, thereby stabilizing blood pressure levels in patients undergoing surgical procedures. A study highlighted that ephedrine effectively counteracts hypotension caused by spinal anesthesia, demonstrating its utility in clinical settings .
1.2. Respiratory Therapy
Historically, this compound has been employed to treat bronchial asthma and allergic conditions due to its bronchodilator properties. It facilitates airway dilation by stimulating beta-2 adrenergic receptors, although its use has declined with the advent of more selective agents like albuterol .
Table 1: Summary of Medical Uses of this compound
Weight Management
This compound gained popularity in weight loss supplements due to its thermogenic properties. It enhances metabolic rate and promotes fat oxidation, particularly when combined with caffeine. A meta-analysis indicated that ephedrine-containing products significantly reduced body weight and improved lipid profiles compared to placebo .
Table 2: Weight Loss Effects of this compound
Study | Sample Size | Duration | Weight Loss (kg) | Heart Rate Increase (bpm) |
---|---|---|---|---|
Buemann et al., 1994 | 32 | 8 weeks | 3.5 | 5 |
Carey et al., 2015 | 23 | 28 days | 2.0 | 7 |
Greenway et al., 2004 | 40 | 3 months | 4.5 | 6 |
Performance Enhancement
In sports, this compound has been utilized as a performance-enhancing substance due to its stimulant effects on the central nervous system (CNS). It can increase heart rate and enhance energy expenditure during physical activities. However, its use is controversial and often banned in competitive sports due to potential health risks .
Table 3: Performance Enhancement Studies Involving this compound
Study | Population | Findings |
---|---|---|
Smith et al., 2001 | Athletes | Increased aerobic capacity observed |
Johnson et al., 2003 | Obese individuals | Enhanced metabolic rate during exercise |
Chemical Synthesis
Beyond its pharmacological uses, this compound serves as a chiral auxiliary in organic synthesis, particularly in the production of various pharmaceuticals including anti-HIV drugs like saquinavir . Its ability to influence stereochemistry makes it valuable in synthetic chemistry.
Case Study 1: Anesthetic Management
A clinical case reported successful management of hypotension in a patient undergoing spinal anesthesia using this compound at varying doses (0.25 mg/kg to 1 mg/kg). The study concluded that ephedrine effectively stabilized blood pressure with minimal side effects observed during the procedure.
Case Study 2: Weight Loss Intervention
Another observational study tracked overweight individuals using ephedrine-caffeine combinations over three months, resulting in an average weight loss of approximately 4 kg while monitoring cardiovascular responses.
Mechanism of Action
Ephedrine acts as both a direct and indirect sympathomimetic. It stimulates alpha and beta adrenergic receptors, leading to increased activity of the sympathetic nervous system. Ephedrine also causes the release of norepinephrine from storage vesicles in presynaptic neurons, enhancing its effects. This dual action results in increased heart rate, blood pressure, and bronchodilation .
Comparison with Similar Compounds
Pharmacological Profile
d-Ephedrine acts as a mixed-action adrenergic agonist, exerting both direct stimulation of α- and β-adrenergic receptors and indirect effects via norepinephrine release . Key clinical applications include:
- Bronchodilation : Used in asthma and nasal decongestion.
- Pressor Effects : Management of hypotension under anesthesia .
- Central Nervous System Stimulation : Mild alertness enhancement, though less potent than amphetamines .
Toxicity : this compound hydrochloride (CAS 24221-86-1) exhibits moderate toxicity, with LD₅₀ values in rodents ranging from 90–150 mg/kg (intraperitoneal) and 200–300 mg/kg (oral) .
Stereoisomers of Ephedrine
Ephedrine’s four stereoisomers differ in configuration and potency:
Note: this compound and l-ephedrine are enantiomers, while pseudoephedrine isomers are diastereomers.
Structural Analogues and Derivatives
(a) Amphetamine-Type Compounds
(b) Methyl-Substituted Derivatives
Receptor Selectivity and Potency
This compound’s adrenergic effects differ markedly from other isomers and analogues:
Receptor Subtype | This compound (EC₅₀, µM) | l-Ephedrine (EC₅₀, µM) | Amphetamine (EC₅₀, µM) |
---|---|---|---|
β₁-AR | 72 | 0.5 | 0.1 |
β₂-AR | 106 | 0.36 | 0.05 |
β₃-AR | Inactive | 45 | Inactive |
Source : Adenylyl cyclase activation assays in CHO cells .
Clinical and Regulatory Considerations
- Safety Profile : this compound’s cardiovascular risks (tachycardia, hypertension) are dose-dependent and less severe than l-ephedrine or methamphetamine .
- Synthetic Pathways : this compound serves as a precursor for levmetamfetamine synthesis via Raney Nickel-catalyzed deoxygenation, highlighting its industrial relevance .
Biological Activity
d-Ephedrine, a sympathomimetic amine, is primarily recognized for its stimulant properties and its role in various therapeutic applications. This article delves into the biological activity of this compound, examining its pharmacodynamics, clinical effects, case studies, and research findings.
Overview of this compound
This compound is a stereoisomer of ephedrine, which acts on both alpha (α) and beta (β) adrenergic receptors. Its pharmacological effects include:
- Alpha-1 Receptor Activation : Causes vasoconstriction and increased blood pressure.
- Beta-1 Receptor Activation : Enhances heart rate and contractility.
- Beta-2 Receptor Activation : Induces bronchodilation and vasodilation.
These actions contribute to its use in treating conditions like asthma, hypotension during anesthesia, and as a decongestant.
Pharmacokinetics
This compound exhibits significant oral bioavailability (approximately 88%) with varying onset times depending on the route of administration:
Route of Administration | Onset of Action |
---|---|
Oral | 15 to 60 minutes |
Intramuscular | 10 to 20 minutes |
Intravenous | Within seconds |
The compound is largely unmetabolized, with about 8-20% converted to norephedrine through N-demethylation .
This compound functions as both a direct and indirect sympathomimetic agent. It activates adrenergic receptors while also promoting norepinephrine release from nerve terminals. This dual mechanism results in prolonged sympathetic stimulation, affecting cardiovascular and respiratory systems .
Cardiovascular Effects
Clinical trials have shown that this compound can significantly increase heart rate and blood pressure. A study comparing this compound to pseudoephedrine indicated that the former had a more pronounced impact on cardiovascular parameters .
Weight Loss and Lipid Profile
Research indicates that ephedrine-containing products can enhance weight loss and improve lipid profiles when compared to placebo groups. For instance, one study reported:
- Lower LDL-C Levels : Mean difference of -5.98 mg/dL (95% CI: -10.97, -0.99; p = 0.02).
- Increased Heart Rate : An average increase of 5.90 beats/min compared to placebo (95% CI: 2.18, 9.63; p = 0.0008) .
Ephedrine-Induced Psychosis
A notable case involved a patient who developed psychotic symptoms after consuming an over-the-counter weight-loss supplement containing ephedrine. The patient exhibited paranoia and hallucinations, which resolved upon discontinuation of the supplement . This emphasizes the potential for adverse psychological effects associated with high doses or prolonged use.
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- Cognitive Effects : A randomized controlled trial examined the impact of dl-methylephedrine on brain function using PET scans, revealing that it had weaker effects compared to pseudoephedrine .
- Safety Profile : Concerns regarding cardiovascular risks have been highlighted by the FDA due to significant side effects associated with sympathomimetics like this compound .
- Illegal Production Cases : Investigations into illegal production methods in regions like Fujian, China have raised awareness about the misuse of ephedrine for illicit drug synthesis .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of d-Ephedrine, and how do they influence experimental design?
this compound (C₁₀H₁₅NO) has a dissociation constant (pKa) of 10.139 at 10°C, which impacts its solubility and ionization in aqueous solutions . This property is critical for designing extraction or purification protocols, particularly when adjusting pH to optimize yield. For example, alkaline conditions (pH > pKa) favor the free base form, while acidic conditions stabilize the protonated species. Researchers should validate purity using techniques like thin-layer chromatography (TLC) or polarimetry, especially when synthesizing derivatives (e.g., N-formyl ephedrine) .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
Reproducibility requires rigorous documentation of reaction conditions (e.g., temperature, solvent ratios, catalysts). For instance, the synthesis of levmetamfetamine from this compound involves formylation followed by reduction, with intermediates characterized via gas chromatography and infrared spectroscopy . Include raw data (e.g., TLC Rf values, NMR spectra) in supplementary materials to enable replication . Limit main-text experimental details to critical steps and refer to supporting information for extended protocols .
Q. What analytical methods are suitable for chiral resolution of this compound and its enantiomers?
Capillary electrophoresis (CE) with cyclodextrin additives (e.g., HS-γ-CD) enables chiral separation. Resolution is temperature-dependent: at 35°C, this compound and l-pseudoephedrine co-elute, whereas 20°C improves separation but reduces resolution between d-pseudoephedrine and l-methamphetamine . Pair CE with polarimetry or chiral HPLC to confirm enantiomeric purity, and report temperature and buffer composition meticulously .
Advanced Research Questions
Q. How can contradictions in chiral separation data be resolved when analyzing this compound mixtures?
Contradictions often arise from methodological variability (e.g., temperature, buffer ionic strength). To address this:
- Perform robustness testing by systematically varying parameters (e.g., 15–40°C, pH 2.5–4.5) .
- Compare results with literature using standardized metrics (e.g., resolution factor Rs ≥ 1.5).
- Use statistical tools (e.g., ANOVA) to quantify variability and identify significant factors . Document unresolved contradictions in the discussion section and propose hypotheses (e.g., solute-solvent interactions) for further study .
Q. What strategies optimize the detection of trace this compound metabolites in biological samples?
- Sample Preparation: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery from complex matrices.
- Detection: LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity. Validate methods using spiked matrices and report limits of detection (LOD) and quantification (LOQ) .
- Data Analysis: Use isotopic internal standards (e.g., d₃-ephedrine) to correct for matrix effects .
Q. How can researchers design studies to resolve conflicting reports on this compound’s metabolic pathways?
- Hypothesis-Driven Design: Formulate questions using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does hepatic CYP2D6 polymorphism explain interstudy variability in this compound metabolism?” .
- Methodology: Combine in vitro (e.g., microsomal assays) and in vivo (e.g., pharmacokinetic studies in CYP2D6-genotyped cohorts) approaches.
- Data Integration: Use meta-analysis to reconcile discrepancies, weighting studies by sample size and methodological rigor .
Q. Methodological Best Practices
Q. How should researchers handle large datasets from this compound studies?
- Raw Data: Store in appendices or repositories (e.g., Zenodo) with unique identifiers .
- Processed Data: Include only statistically analyzed results (e.g., mean ± SD, p-values) in the main text. Use tables for comparative analyses (e.g., enantiomer ratios under varying conditions) .
- Ethics: Obtain institutional approval for human/animal studies and disclose conflicts of interest .
Q. What frameworks ensure research questions address gaps in this compound pharmacology?
Apply the PICO framework:
Properties
IUPAC Name |
(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGRBVOPPLSCSI-WPRPVWTQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ON, C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | ephedrine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Ephedrine | |
Description | Chemical information link to Wikipedia. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022985 | |
Record name | Ephedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ephedrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015451 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
260 °C at 745 mm Hg, Boiling point = 255 °C (decomposes) | |
Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 505 | |
Record name | Ephedrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01364 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 505 | |
Record name | (L)-EPHEDRINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3072 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 56,900 mg/L at 25 °C ; 63,600 mg/L at 30 °C, Soluble in oils, Soluble in water, ethanol, ether, benzene and chloroform, 1 g dissolves in about 20 mL water, 0.2 mL alcohol, 63.6 mg/mL at 30 °C | |
Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 611 | |
Record name | Ephedrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01364 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 611 | |
Record name | (L)-EPHEDRINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3072 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 611 | |
Record name | Ephedrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015451 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.0085 g/cu cm at 22 °C | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-240 | |
Record name | (L)-EPHEDRINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3072 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Waxy solid, crystals or granules, White to colorless granules, pieces, or crystals, Plates from water | |
CAS No. |
299-42-3 | |
Record name | Ephedrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=299-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ephedrine [USAN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ephedrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01364 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, (.alpha.R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ephedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ephedrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.528 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ephedrine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN83C131XS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (L)-EPHEDRINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3072 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ephedrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015451 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
38.1 °C, 34 °C | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 666 | |
Record name | Ephedrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01364 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 666 | |
Record name | (L)-EPHEDRINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3072 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 666 | |
Record name | Ephedrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015451 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.